2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyph enyl)acetamide
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Overview
Description
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide is a complex organic compound that features a 1,2,4-triazole ring, a structure known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 1,2,4-triazole ring, which is then functionalized with various substituents. The reaction conditions often involve the use of succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amines used .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could yield a more saturated compound.
Scientific Research Applications
2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent due to the presence of the 1,2,4-triazole ring.
Mechanism of Action
The mechanism of action for this compound involves its interaction with specific molecular targets. The 1,2,4-triazole ring is known to inhibit enzymes by binding to their active sites, thereby disrupting their normal function . This can lead to the inhibition of microbial growth or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another 1,2,4-triazole derivative used as an antifungal agent.
Itraconazole: A triazole antifungal medication.
Voriconazole: Another triazole antifungal used to treat serious fungal infections.
Uniqueness
What sets 2-[4-amino-5-(3-methylphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-chloro-4-methoxyphenyl)acetamide apart is its unique combination of substituents, which may confer specific biological activities not seen in other triazole derivatives .
Properties
Molecular Formula |
C18H18ClN5O2S |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C18H18ClN5O2S/c1-11-4-3-5-12(8-11)17-22-23-18(24(17)20)27-10-16(25)21-13-6-7-15(26-2)14(19)9-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
BXGZHEZKEPRALX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
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